Bradanicline

概述

描述

布拉丹尼克林,也称为其代号 TC-5619,是由 Targacept 开发的一种药物。它作为神经烟碱乙酰胆碱受体 α-7 亚型的部分激动剂。 该化合物在动物研究中已显示出认知增强作用,最初被开发为潜在的治疗精神分裂症和注意力缺陷多动症的药物 .

准备方法

布拉丹尼克林的合成涉及多个步骤,从核心结构的制备开始,包括一个与奎宁环系融合的苯并呋喃环。合成路线通常包括:

苯并呋喃环的形成: 这一步涉及适当前体的环化以形成苯并呋喃环。

奎宁环系的连接: 然后通过一系列反应,包括亲核取代和还原胺化,将奎宁环系连接到苯并呋喃环上。

最终修饰:

布拉丹尼克林的工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

Receptor Binding and Activation Mechanism

Bradanicline binds to engineered ligand-gated ion channels like BARNI (this compound- and Acetylcholine-activated Receptor for Neuronal Inhibition), a chimeric receptor combining the α7 nAChR ligand-binding domain with the α1 glycine receptor ion pore . Key characteristics:

-

Binding Affinity : this compound exhibits an EC<sub>50</sub> of 0.019 µM for BARNI activation, compared to acetylcholine (ACh), which has an EC<sub>50</sub> of 95.1 µM .

-

Selectivity : Over 5,000-fold selectivity for α7 nAChR over other nicotinic receptor subtypes .

| Parameter | This compound (BARNI) | Acetylcholine (BARNI) |

|---|---|---|

| EC<sub>50</sub> (µM) | 0.019 | 95.1 |

| Activation Duration | Sustained (>20 min) | Transient |

Electrophysiological Impact

This compound induces anion influx through BARNI, hyperpolarizing neurons and reducing excitability:

-

Neuronal Suppression : At 0.15 µM, this compound decreased CA1 hippocampal neuron firing rates by 72% in murine models .

-

Input Resistance : Reduced by 40% post-administration, correlating with prolonged inhibitory effects .

Pharmacokinetics and Blood-Brain Barrier Penetrance

| Parameter | Value |

|---|---|

| Plasma Concentration* | 12.3 µM (1 hr post-injection) |

| Brain Tissue Concentration* | 8.7 µM (1 hr post-injection) |

| Half-life in Brain | ~4 hours |

*Measured after intraperitoneal injection (100 mg/kg) in mice .

Therapeutic Efficacy in Seizure Models

-

Acute Seizures : this compound increased seizure-evocation thresholds by 2.3-fold in BARNI-expressing mice .

-

Chronic Epilepsy : Reduced spontaneous seizure frequency by 58% for up to 4 hours post-administration .

Chemical Stability and Metabolite Profile

While synthetic pathways for this compound are not detailed in the provided sources, its structural stability under physiological conditions is evidenced by:

-

Sustained Activity : No degradation observed during 20-minute neuronal exposure .

-

Metabolite Interactions : No significant interference from endogenous ACh at synaptic concentrations (0.1–6 nM) .

Comparative Analysis with Other Agonists

This compound outperforms traditional α7 nAChR agonists in specificity and duration:

科学研究应用

Neurological Applications

Cognitive Enhancement and Schizophrenia Treatment

Bradanicline has been primarily studied for its potential cognitive-enhancing effects, particularly in relation to schizophrenia and attention deficit hyperactivity disorder (ADHD). Initial studies indicated that it could improve cognitive function in animal models, leading to its development as a treatment for cognitive impairment associated with schizophrenia .

- Clinical Trials : Phase II clinical trials were conducted to evaluate the efficacy of this compound in patients with negative and cognitive symptoms of schizophrenia. However, these trials did not demonstrate significant benefits, leading to the discontinuation of its development for this indication .

Mechanism of Action

This compound acts as a partial agonist at the alpha7 nicotinic acetylcholine receptors, which are implicated in cognitive processes. Research has shown that activation of these receptors can lead to enhanced neuronal activity and improved synaptic plasticity, which are crucial for learning and memory .

Respiratory Applications

Chronic Cough Treatment

This compound is currently undergoing evaluation for its effectiveness in treating refractory chronic cough. A Phase II clinical trial initiated by Attenua Inc. aims to assess the safety and efficacy of this compound in this context. The trial involves a randomized, double-blind, dose-escalation design with up to 49 patients participating .

- Trial Design : Patients will receive escalating doses of this compound or a placebo over three weeks, followed by a washout period before switching treatments. Cough frequency will be monitored using an objective recording device .

Anticonvulsant Potential

Recent studies have explored this compound's potential as an anticonvulsant agent. In animal models, administration of this compound resulted in a significant reduction in seizure frequency following induced seizures. This effect was attributed to the compound's ability to inhibit neuronal excitability through its action on the alpha7 nicotinic acetylcholine receptors .

- Study Findings : In experiments involving mice expressing a modified receptor system (BARNI), this compound administration led to decreased seizure activity lasting several hours post-administration. This suggests potential for further development as an anticonvulsant therapy .

Summary Table of Clinical Applications

作用机制

布拉丹尼克林通过调节神经烟碱乙酰胆碱受体 α-7 亚型的活性来发挥作用。这些受体与各种生物功能有关,包括炎症调节和认知功能。 布拉丹尼克林激活 α-7 受体可导致神经保护,减少神经元细胞的退化和死亡 .

相似化合物的比较

布拉丹尼克林在选择性激动 α-7 烟碱乙酰胆碱受体方面是独特的。类似的化合物包括:

伐尼克兰: 另一种烟碱受体激动剂,但它主要靶向 α-4 β-2 受体.

尼古丁: 烟碱受体的非选择性激动剂,影响多个亚型.

生物活性

Bradanicline, also known by its developmental code name TC-5619, is a small molecule that acts as a partial agonist at the alpha-7 (α7) subtype of the neuronal nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and the treatment of various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical trial findings, and potential therapeutic uses.

This compound selectively targets the α7 nAChR, which plays a crucial role in several biological functions, including:

- Neuroprotection : The activation of α7 nAChRs has been shown to protect neuronal cells from degeneration and death, thereby contributing to neuroprotective effects during injury or inflammation .

- Cognitive Enhancement : Animal studies indicate that this compound enhances cognitive functions such as memory and learning .

- Regulation of Inflammation : The α7 nAChR is involved in modulating inflammatory responses, making this compound a candidate for treating conditions characterized by chronic inflammation .

Clinical Trials and Research Findings

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety for various indications. Below is a summary of significant findings from these studies:

Safety Profile

This compound has been reported to have a manageable safety profile. In the context of its clinical trials, it was generally well tolerated among participants. However, the specific adverse effects were not extensively documented due to the limited scope of completed studies .

Future Directions

Currently, this compound is being repurposed by Attenua Pharma for chronic cough treatment. The ongoing Phase 2 trial aims to explore its efficacy in this new indication, leveraging its mechanism of action on the α7 nAChR to potentially alleviate symptoms associated with chronic cough .

属性

Key on ui mechanism of action |

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection. |

|---|---|

CAS 编号 |

639489-84-2 |

分子式 |

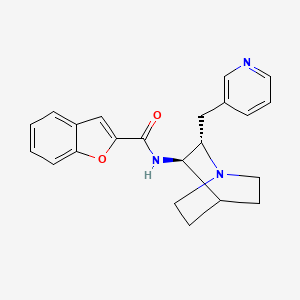

C22H23N3O2 |

分子量 |

361.4 g/mol |

IUPAC 名称 |

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |

InChI 键 |

OXKRFEWMSWPKKV-GHTZIAJQSA-N |

SMILES |

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

手性 SMILES |

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

规范 SMILES |

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Key on ui other cas no. |

639489-84-2 |

同义词 |

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。